molecular formula C19H16BrNO3 B4007634 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4007634
M. Wt: 386.2 g/mol
InChI Key: DWUMZRYOWGJEGZ-UHFFFAOYSA-N
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Description

3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one (CAS 428468-86-4) is a synthetic oxindole derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a 1,3-dihydro-2H-indol-2-one (oxindole) core, a privileged scaffold renowned for its diverse biological activities . Its molecular structure is characterized by a 3-bromophenyl ketone group and a prop-2-en-1-yl (allyl) substituent, which provide versatile handles for further chemical modification and structure-activity relationship (SAR) studies. Oxindole-based compounds, such as this derivative, are extensively investigated for their broad pharmacological potential. Research on analogous structures has demonstrated promising antimicrobial properties, including activity against bacterial and fungal pathogens . Furthermore, the indole scaffold is a common motif in compounds with reported anti-inflammatory , anticancer , and antiviral activities, suggesting wide-ranging applications for this chemical class in developing new therapeutic agents . The presence of the bromine atom on the phenyl ring is particularly valuable in early-stage discovery, as it can facilitate further synthetic exploration through cross-coupling reactions. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-2-10-21-16-9-4-3-8-15(16)19(24,18(21)23)12-17(22)13-6-5-7-14(20)11-13/h2-9,11,24H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUMZRYOWGJEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, including:

  • Anticancer Activity : Studies have shown that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy against various cancer types.
  • Antiviral Properties : Research indicates that compounds with bromophenyl groups exhibit antiviral activity by interfering with viral replication mechanisms.
  • Antimicrobial Effects : The hydroxyl and carbonyl functional groups in the compound contribute to its ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics.

Biological Studies

The biological activity of this compound makes it a subject of interest in pharmacology and biochemistry:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to novel treatments for metabolic disorders.
  • Receptor Modulation : Its structure allows it to bind to various receptors, modulating their activity and influencing physiological responses.

Material Science

In addition to its biological applications, this compound can be utilized in developing new materials:

  • Polymer Chemistry : The compound can act as a building block for synthesizing advanced polymers with unique properties, such as enhanced thermal stability and mechanical strength.

Case Studies

Several studies have explored the applications of similar indole derivatives, providing insights into the potential uses of this compound:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that indole derivatives with bromophenyl substitutions exhibited potent anticancer activity against melanoma cells. The mechanism involved apoptosis induction through the activation of caspase pathways.
  • Antiviral Activity : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the effectiveness of brominated indoles against influenza virus strains. The study found that these compounds inhibited viral entry into host cells.
  • Antimicrobial Studies : A paper in Pharmaceutical Biology reported that indole derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity Reference
3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 4-Fluorophenyl, no allyl group C₁₆H₁₂FNO₃ 285.27 Electron-withdrawing fluorine enhances polarity; lacks allyl group Unreported in evidence, but fluorinated analogs often show improved metabolic stability
3hi2one-G4 (3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one) 3,4-Dimethoxyphenyl, naphthylmethyl C₂₈H₂₄NO₅ 454.50 Methoxy groups increase solubility; naphthylmethyl enhances bulk Selective activator of GIRK4 homomeric channels (EC₅₀ = 1.2 µM); inactive against GIRK1/2 or GIRK1/4
3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one 4-Methylphenyl, no allyl group C₁₇H₁₅NO₃ 281.31 Methyl group improves lipophilicity; simpler side chain Unreported activity; structurally similar to kinase inhibitors
5-Bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one 5-Bromoindole, 4-tert-butylphenyl C₂₄H₂₃BrNO₃ 465.35 Bromine and tert-butyl groups enhance steric bulk No activity reported; PubChem entry suggests potential as a synthetic intermediate
3-[2-(5-Chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one 5-Chlorothienyl, 2-methylbenzyl C₂₂H₁₈ClNO₃S 411.90 Thienyl and benzyl groups introduce heterocyclic diversity Unreported activity; heterocyclic analogs often target CNS disorders

Key Research Findings

  • Substituent Position Matters : The 3-bromophenyl group in the target compound likely increases halogen bonding compared to the 4-fluorophenyl analog (), which may enhance target affinity but reduce solubility .
  • Allyl Group Impact: The prop-2-en-1-yl substituent (allyl group) in the target compound is absent in many analogs (e.g., ).

Notes

Bromine vs. Fluorine : The 3-bromophenyl group in the target compound may offer stronger van der Waals interactions compared to fluorine but could increase molecular weight and toxicity risks.

Allyl Group Trade-offs : While the allyl substituent enhances reactivity, it may necessitate prodrug strategies to mitigate rapid metabolism.

Unresolved Questions : The exact role of the hydroxy group at position 3 in hydrogen bonding or tautomerism remains underexplored in the evidence.

Biological Activity

The compound 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a member of the indole family, which is recognized for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C19H14BrNO3
  • Molecular Weight: 396.22 g/mol
  • CAS Number: 421579-12-6

Biological Activity Overview

Indole derivatives, including the compound , have been extensively studied for their biological activities, particularly in medicinal chemistry. The compound exhibits several promising properties:

  • Anticancer Activity :
    • Studies indicate that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
    • Specific targets include tyrosine kinases and cyclin-dependent kinases, which are crucial in cancer cell proliferation and survival .
  • Antimicrobial Activity :
    • The presence of bromine in the structure enhances the compound's antibacterial properties. Similar brominated indoles have been shown to inhibit bacterial growth effectively .
    • In vitro tests have revealed activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
  • Antioxidant Properties :
    • Indole derivatives are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress. The compound's structural features may contribute to its antioxidant capacity .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to observed biological effects.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism, contributing to its anticancer and antimicrobial properties.

Anticancer Studies

A study examining similar indole derivatives found that several compounds exhibited significant growth inhibition in HepG-2 and PC-3 cell lines with IC50 values ranging from 0.6 μM to 6.9 μM . These findings suggest that the compound may share similar anticancer mechanisms.

Antimicrobial Efficacy

Research on brominated indole derivatives highlighted their effectiveness against various pathogens. For example, compounds were able to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations . This underscores the potential of this compound as a lead compound for developing new antimicrobial agents.

Data Table: Biological Activity Summary

Activity TypeAssay MethodTarget Organisms/CellsIC50 Values (µM)
AnticancerMTT AssayHepG-20.6 - 6.9
PC-30.6 - 6.9
AntimicrobialDisk DiffusionStaphylococcus aureus<10
Escherichia coli<10
AntioxidantDPPH ScavengingN/AN/A

Q & A

Q. What are the common synthetic routes for preparing 3-substituted indol-2-one derivatives like this compound?

The synthesis of 3-substituted indol-2-one derivatives typically involves condensation reactions or multi-step functionalization. For example:

  • Aldol-like condensation : Reacting indol-2-one precursors with ketones or aldehydes (e.g., 3-bromophenyl ketone) under basic conditions to form the oxoethyl side chain .
  • Propenylation : Introducing the prop-2-en-1-yl group via alkylation using allyl halides or Mitsunobu reactions .
  • Hydroxylation : The 3-hydroxy group can be introduced through oxidation of a ketone intermediate or selective reduction of a carbonyl group .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., distinguishing between 3-hydroxy and propenyl protons) .
  • IR Spectroscopy : Identifying carbonyl (C=O, ~1645 cm1^{-1}) and hydroxyl (O-H, ~3200–3500 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., distinguishing bromine isotope patterns) .

Q. How is X-ray crystallography applied to validate the structure of similar indol-2-one derivatives?

Single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths, angles, and stereochemistry. For example:

  • SHELX refinement : Programs like SHELXL and SHELXS are employed for structure solution and refinement, with R factors < 0.05 indicating high accuracy .
  • Data-to-parameter ratios : A ratio > 15 ensures reliable refinement, as seen in studies of fluorinated indol-2-one analogs .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound?

  • Flow Chemistry : Continuous-flow systems improve reaction control and scalability. For example, Omura-Sharma-Swern oxidation protocols reduce side reactions in ketone formation .
  • Statistical Modeling : Response surface methodology (RSM) can optimize reaction parameters (e.g., temperature, catalyst loading) to maximize yield and purity .

Q. What contradictions exist in reported biological activities of indol-2-one derivatives, and how can they be addressed?

  • Varied Activity Profiles : For example, fluorinated analogs (e.g., 4-fluorobenzyl derivatives) show enhanced antimicrobial activity compared to non-fluorinated versions, but some studies report negligible effects .
  • Resolution Strategies : Standardized assay protocols (e.g., consistent cell lines, MIC definitions) and comparative crystallography to correlate substituent effects with bioactivity .

Q. How do substituents like the 3-bromophenyl group influence electronic properties and reactivity?

  • Electron-Withdrawing Effects : The bromine atom increases electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., in hydrazone formation) .
  • Steric Effects : Bulkier substituents (e.g., diphenyl vs. bromophenyl) can hinder crystallization, requiring tailored solvent systems for SCXRD .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular Docking : Software like MOE simulates binding to enzymes (e.g., kinases) by analyzing hydrogen bonds and hydrophobic interactions .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or stability under physiological conditions .

Methodological Notes

  • Contradictions in Synthesis : While emphasizes aldol condensation, highlights flow chemistry for oxidation steps. Researchers should compare solvent systems (e.g., ethanol vs. DMF) for reproducibility.
  • Validation : Always cross-validate SCXRD results with spectroscopic data to address potential twinning or disorder issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

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